molecular formula C8H6N2O2 B162838 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid CAS No. 130473-27-7

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Cat. No. B162838
M. Wt: 162.15 g/mol
InChI Key: GMCCMHXRFLJCMC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (PCPA) is a naturally occurring organic compound belonging to the pyrrolo[2,3-c]pyridine family. It is a white crystalline solid with a molecular weight of 225.25 g/mol and a melting point of 181-183°C. PCPA is soluble in water and has a low toxicity. It is commonly used as a reagent in organic synthesis and as a precursor to several pharmaceuticals.

Scientific Research Applications

Anticancer Activities

  • Scientific Field: Medicinal Chemistry, Oncology .
  • Application Summary: 1H-Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown promising anticancer activities .
  • Methods of Application: The compounds were evaluated for their antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Tubulin polymerisation experiments were conducted, and cell cycle studies and cell apoptosis analyses were performed .
  • Results: Most of the target compounds displayed moderate to excellent antitumor activities. One compound, 10t, exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis .

Fibroblast Growth Factor Receptor Inhibitors

  • Scientific Field: Medicinal Chemistry, Oncology .
  • Application Summary: 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
  • Methods of Application: The compounds were evaluated for their activities against FGFR1, 2, and 3 . In vitro studies were conducted to assess their effects on cell proliferation, apoptosis, migration, and invasion .
  • Results: Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Antidiabetic Activities

  • Scientific Field: Medicinal Chemistry, Endocrinology .
  • Application Summary: Some 1H-Pyrrolo[2,3-c]pyridine derivatives have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application: The compounds were evaluated for their ability to reduce blood glucose levels . This is typically done using in vitro assays and animal models .
  • Results: The compounds were found to be effective in reducing blood glucose levels . This suggests potential applications in the treatment of conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antiviral Activities

  • Scientific Field: Medicinal Chemistry, Virology .
  • Application Summary: Pyridine-containing compounds, including 1H-Pyrrolo[2,3-c]pyridine derivatives, have shown antiviral activities .
  • Methods of Application: The compounds were evaluated for their antiviral activities using in vitro assays .
  • Results: The compounds displayed antiviral activities, suggesting potential applications in the treatment of viral infections .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)4-10-6/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCCMHXRFLJCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562537
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

CAS RN

130473-27-7
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130473-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Dekhane, P Potier, RH Dodd - Tetrahedron, 1993 - Elsevier
As part of a study concerning benzodiazepine receptor-ligand interactions, an efficient synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carboxylates (ie, 6-azaindole-5-carboxylates, 2), …
Number of citations: 36 www.sciencedirect.com
A Chiaroni, C Riche, M Dekhane… - … Section C: Crystal …, 1994 - scripts.iucr.org
The title compound, C17HI6N204S, was synthesized starting from 1H-pyrrole-2-carboxaldehyde under acidic conditions. The X-ray structure determination has proved that the …
Number of citations: 4 scripts.iucr.org
DG Wishka, DP Walker, KM Yates… - Journal of medicinal …, 2006 - ACS Publications
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (14, PHA-543,613), a novel agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR), has been …
Number of citations: 232 pubs.acs.org
DR Motati, R Amaradhi, T Ganesh - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives. Recently, this chemical scaffold yielded several therapeutic agents …
Number of citations: 27 pubs.rsc.org
MB Plewe, SL Butler, K R. Dress, Q Hu… - Journal of medicinal …, 2009 - ACS Publications
HIV-1 integrase (IN) is one of three enzymes encoded by the HIV genome and is essential for viral replication. Recently, HIV-1 IN inhibitors have emerged as a new promising class of …
Number of citations: 53 pubs.acs.org

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